2-Methyl-6-nitrobenzoic acid

Description

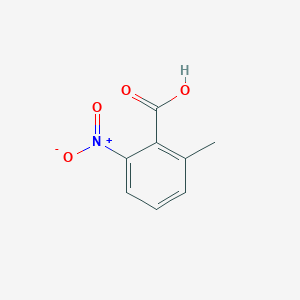

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5-3-2-4-6(9(12)13)7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXSGQZMYLXTOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Record name | 2-METHYL-6-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20678 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025639 | |

| Record name | 2-Methyl-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-6-nitrobenzoic acid appears as pale yellow needles or tan powder. (NTP, 1992) | |

| Record name | 2-METHYL-6-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20678 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 2-METHYL-6-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20678 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13506-76-8 | |

| Record name | 2-METHYL-6-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20678 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-6-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13506-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013506768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitro-o-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYL-2-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM85Y56DX1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

309 to 313 °F (NTP, 1992) | |

| Record name | 2-METHYL-6-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20678 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Methyl-6-nitrobenzoic Acid

CAS Number: 13506-76-8

This technical guide provides an in-depth overview of 2-Methyl-6-nitrobenzoic acid, a pivotal chemical intermediate in various industrial and research applications. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, and potential biological significance.

Physicochemical Properties

This compound, also known as 6-Nitro-o-toluic acid, is a crystalline solid.[1] Its chemical structure, featuring a carboxylic acid group and a nitro group ortho to a methyl group on a benzene ring, imparts unique reactivity, making it a valuable precursor in organic synthesis.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 13506-76-8 | [1][2][3][4][5] |

| Molecular Formula | C₈H₇NO₄ | [1][2][3][4] |

| Molecular Weight | 181.15 g/mol | [1][2][3][4] |

| Appearance | Yellow to brown powder or crystals | [1] |

| Melting Point | 151-159 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Synonyms | 6-Nitro-o-toluic acid, 2-Nitro-6-methylbenzoic acid | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the oxidation of 3-nitro-o-xylene. The following experimental protocol details a common method for its preparation.

Experimental Protocol: Synthesis from 3-nitro-o-xylene

Materials:

-

3-nitro-o-xylene

-

Dilute nitric acid

-

Oxygen

-

Methanol

-

Ethyl acetate

-

Organic solvent for extraction

Equipment:

-

Oxidation reaction kettle/autoclave

-

Stirring apparatus

-

Heating apparatus

-

Filtration apparatus

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: Charge the oxidation reaction kettle with 3-nitro-o-xylene and dilute nitric acid.

-

Oxidation: Heat the mixture to 120-150 °C and introduce oxygen to a pressure of 1.5-4.0 MPa. Maintain stirring for 6-18 hours.

-

Isolation of Crude Product: After the reaction is complete, cool the reaction mixture and filter to obtain the crude product.

-

Purification:

-

Wash the crude product with water.

-

The resulting solid can be further purified by esterification followed by hydrolysis or by column chromatography to yield pure this compound.

-

This process can be co-productive, also yielding 3-nitro-2-methylbenzoic acid, which can be separated during the purification steps.

Applications in Organic Synthesis and Drug Discovery

This compound is a versatile intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[6] Its functional groups allow for a range of chemical transformations.

Synthesis of Bioactive Molecules

The reduction of the nitro group to an amine yields 2-amino-6-methylbenzoic acid, a key precursor for the synthesis of heterocyclic compounds like quinazolinones, which are known to possess a wide range of biological activities.

Example Synthetic Pathway: Precursor to Tolvaptan

While not a direct precursor, the positional isomer, 2-methyl-4-nitrobenzoic acid, is a key starting material in the synthesis of Tolvaptan, a selective vasopressin V2-receptor antagonist. This highlights the importance of substituted nitrobenzoic acids in the development of modern pharmaceuticals. The synthesis of Tolvaptan involves the conversion of 2-methyl-4-nitrobenzoic acid to its corresponding acyl chloride, which is then reacted with a benzazepine intermediate.

Biological Significance and Potential Signaling Pathways

While direct studies on the specific biological signaling pathways of this compound are limited, the broader class of benzoic acid derivatives is known to exhibit anti-inflammatory properties. A plausible mechanism of action for the anti-inflammatory effects of benzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibition Pathway

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. Inhibition of these enzymes reduces prostaglandin production, thereby alleviating inflammatory symptoms.

Below is a diagram illustrating the proposed mechanism of action for anti-inflammatory benzoic acid derivatives.

Analytical Methods

The quantification and quality control of this compound and its derivatives are crucial in research and development. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.

General HPLC Method

A general HPLC method for the analysis of aromatic carboxylic acids can be adapted for this compound.

Table 2: Representative HPLC Conditions

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Conclusion

This compound is a chemical compound with significant utility in organic synthesis, serving as a key building block for pharmaceuticals and other specialty chemicals. Its well-defined physicochemical properties and synthetic routes make it a valuable tool for chemists. Further research into its biological activities and those of its derivatives may uncover novel therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. The information presented in this guide is intended to support and stimulate further investigation into the potential of this versatile molecule.

References

An In-depth Technical Guide to the Physical Properties of 2-Methyl-6-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Methyl-6-nitrobenzoic acid. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work in organic synthesis, pharmaceuticals, and agrochemicals. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations to illustrate key processes.

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the table below. It is important to note that while some data points are well-established, others, such as the boiling point, are estimates and should be treated with appropriate caution. Further experimental verification is recommended for applications sensitive to these parameters.

| Property | Value | Notes |

| Molecular Formula | C₈H₇NO₄ | - |

| Molecular Weight | 181.15 g/mol [1] | - |

| Appearance | Yellow to brown powder or crystals[1] | Also described as pale yellow needles or tan powder.[2] |

| Melting Point | 151-159 °C[1] | A range of 153-157 °C is also commonly cited.[3] |

| Boiling Point | ~314.24 °C | This is a rough estimate; an experimentally determined value under standard pressure is not readily available.[4] |

| Density | ~1.4283 g/cm³ | This is a rough estimate. |

| Solubility | Water: < 1 mg/mL at 20.5 °C[2]Organic Solvents: Soluble in DMSO and Methanol.[4] | Generally considered insoluble or slightly soluble in water.[2][3] Soluble in various organic solvents.[4] |

| pKa (Acid Dissociation Constant) | Data not readily available. | One source mentions a pKa of ~1.5 for the related 2-Methyl-6-nitrobenzoic anhydride, which is a powerful dehydrating agent.[5] |

Experimental Protocols

Detailed methodologies for determining key physical properties of this compound are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Objective: To determine the melting point range of this compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.

-

Measurement:

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of approximately 5-10 °C per minute for an initial approximate determination.

-

For a more precise measurement, the procedure is repeated with a fresh sample. The apparatus is heated rapidly to about 15-20 °C below the approximate melting point, and then the heating rate is reduced to 1-2 °C per minute.

-

-

Data Recording: The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range.

Objective: To determine the equilibrium solubility of this compound in water.

Materials:

-

This compound

-

Distilled or deionized water

-

Temperature-controlled orbital shaker

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

A suitable analytical instrument (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of water in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Equilibration: The vials are placed in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C). The samples are agitated for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to take measurements at different time points to confirm that equilibrium has been reached.

-

Sample Collection and Preparation:

-

After equilibration, the vials are left undisturbed to allow the excess solid to settle.

-

A known volume of the supernatant is carefully withdrawn using a pipette and filtered through a syringe filter to remove any undissolved particles.

-

-

Analysis: The concentration of this compound in the filtered solution is quantified using a validated analytical method such as UV-Vis spectrophotometry or HPLC. A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL or g/100mL.

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Deionized water (carbonate-free)

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water. If the solubility is low, a co-solvent such as ethanol or methanol may be used, and the pKa in the mixed solvent system can be extrapolated to an aqueous solution.

-

Titration Setup: The solution is placed in a beaker with a magnetic stir bar. The pH electrode is immersed in the solution, ensuring the bulb is fully covered. The burette is filled with the standardized NaOH solution.

-

Titration: The solution is titrated with the NaOH solution, adding the titrant in small increments. The pH of the solution is recorded after each addition, allowing the reading to stabilize. The additions should be smaller near the equivalence point.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is the point of the steepest slope on the curve. The half-equivalence point (where half of the acid has been neutralized) corresponds to the pH at which pH = pKa.

Visualizations

The following diagrams illustrate a synthetic pathway and a generalized experimental workflow relevant to this compound.

Caption: Synthesis of this compound from 3-nitro-o-xylene.

References

An In-depth Technical Guide to 2-Methyl-6-nitrobenzoic Acid

This technical guide provides a comprehensive overview of 2-Methyl-6-nitrobenzoic acid, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details its chemical structure, physicochemical properties, spectroscopic profile, synthesis protocols, and key applications.

Chemical Structure and Identifiers

This compound is an aromatic carboxylic acid characterized by a benzene ring substituted with a carboxyl group, a methyl group, and a nitro group at positions 1, 2, and 6, respectively.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 6-Nitro-o-toluic acid, 2-Nitro-6-methylbenzoic acid[2][3] |

| CAS Number | 13506-76-8[2][4][5] |

| Molecular Formula | C₈H₇NO₄[2][6] |

| Molecular Weight | 181.15 g/mol [2][4][5] |

| SMILES String | Cc1cccc(c1C(O)=O)--INVALID-LINK--=O[4][7] |

| InChI Key | CCXSGQZMYLXTOI-UHFFFAOYSA-N[4][5][7] |

| Appearance | Yellow to brown powder or crystals[2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. As a nitrated carboxylic acid, it exhibits acidic properties and is generally combustible, though specific flash point data is unavailable.[1][8]

| Property | Value |

| Melting Point | 151-159 °C[2] |

| Purity | ≥ 97-99% (by HPLC)[2][4] |

| Reactivity | Reacts with bases in neutralization reactions; the aromatic ring is influenced by the electron-donating methyl group and electron-withdrawing nitro and carboxyl groups.[1][8][9] |

| Storage | Store at room temperature.[2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data is for a sample dissolved in DMSO-d₆.[10][11]

Table 1: ¹H NMR Spectroscopic Data [10][11]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.998 | d | Aromatic H |

| 7.733 | t | Aromatic H |

| 7.608 | d | Aromatic H |

| 2.414 | s | Methyl (-CH₃) |

Infrared (IR) Spectroscopy

Table 2: Characteristic Infrared (IR) Spectroscopy Absorptions [10]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3000 | O-H stretch (Carboxylic acid) |

| ~1700 | C=O stretch (Carboxylic acid) |

| ~1530 | Asymmetric NO₂ stretch |

| ~1350 | Symmetric NO₂ stretch |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Fragmentation Data [10]

| m/z | Relative Intensity (%) | Assignment |

| 181 | ~60 | [M]⁺ (Molecular Ion) |

| 164 | ~100 | [M-OH]⁺ |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. A common laboratory and industrial method involves the oxidation of 3-nitro-o-xylene.

Synthesis via Oxidation of 3-nitro-o-xylene

A prevalent synthesis method involves the oxidation of the methyl group at position 1 of 3-nitro-o-xylene.[8]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

-

Objective: To synthesize this compound from 3-nitro-o-xylene.[8]

-

Materials: 1,2-dimethyl-3-nitrobenzene (3-nitro-o-xylene), sodium hydroxide (NaOH), ethanol, oxygen, methanol, ethyl acetate.

-

Procedure:

-

Add 1,2-dimethyl-3-nitrobenzene (1.0 eq.), sodium hydroxide (7.5 eq.), and 5 mL of ethanol to a 100 mL autoclave.[8]

-

Purge the autoclave with oxygen three times, then maintain an oxygen pressure of 1.8 MPa.[8]

-

Heat the reaction mixture in an oil bath at 65°C for 24 hours.[8]

-

After the reaction, dilute the mixture with methanol and adjust the pH to 6-7 for neutralization.[8]

-

Remove the solvent under reduced pressure.

-

Add ethyl acetate and dry the organic phase.

-

Separate the final product, this compound, from unreacted starting material using column chromatography. A yield of approximately 64% can be expected.[8]

-

Spectroscopic Analysis Protocols

General Protocol for NMR Data Acquisition: [10]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum using a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Applications in Research and Industry

This compound is a versatile intermediate with significant applications in various fields of chemical synthesis.[2]

Caption: Key applications stemming from this compound.

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[2]

-

Agrochemicals: The compound is used in the formulation of herbicides and pesticides.[2] Its anthranilic acid moiety is associated with herbicidal activity.[8]

-

Material Science: It is involved in the development of dyes and pigments.[2]

-

Advanced Organic Synthesis: A significant application is its use as the precursor to 2-methyl-6-nitrobenzoic anhydride (MNBA), also known as the Shiina reagent.[9] MNBA is a highly effective condensing agent used for the synthesis of medium- and large-sized lactones from hydroxycarboxylic acids, a reaction known as the Shiina macrolactonization.[9] This has made it an indispensable tool in the total synthesis of complex natural products.

References

- 1. 6-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 16097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 13506-76-8 | TCI AMERICA [tcichemicals.com]

- 4. This compound 97 13506-76-8 [sigmaaldrich.com]

- 5. This compound [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | CAS 13506-76-8 [matrix-fine-chemicals.com]

- 8. This compound | 13506-76-8 [chemicalbook.com]

- 9. This compound | 13506-76-8 | Benchchem [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound(13506-76-8) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 2-Methyl-6-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Methyl-6-nitrobenzoic acid, a versatile chemical intermediate with significant applications in organic synthesis, pharmaceutical development, and materials science. This document details its chemical properties, synthesis protocols, and key applications, presenting quantitative data in structured tables and illustrating reaction pathways and workflows with clear diagrams.

Core Chemical and Physical Properties

This compound is an aromatic carboxylic acid distinguished by the presence of a methyl and a nitro group on the benzene ring.[1] These functional groups significantly influence its reactivity, making it a valuable precursor for a wide range of more complex molecules.[1] Its key properties are summarized below.

| Property | Value |

| Molecular Weight | 181.15 g/mol [1][2] |

| Molecular Formula | C₈H₇NO₄[1][2][3] |

| CAS Number | 13506-76-8[1][3] |

| IUPAC Name | This compound[4] |

| Synonyms | 2-Nitro-6-methylbenzoic acid, 6-Nitro-o-toluic acid[1] |

| Appearance | Yellow to brown powder or crystals[1] |

| Melting Point | 151-159 °C[1] |

| Purity | ≥ 99% (HPLC)[1] |

| Storage Conditions | Room Temperature[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common methods involve the oxidation of 3-nitro-o-xylene or the nitration of 2-methylbenzoic acid.

Oxidation of 3-nitro-o-xylene

One established method involves the oxidation of 3-nitro-o-xylene using an oxidant in the presence of dilute nitric acid.[5][6] This approach can be tailored to co-produce 3-nitro-2-methylbenzoic acid.[5][6]

Experimental Protocol: Oxidation of 3-nitro-o-xylene [7]

-

Reaction Setup: To a 100 mL autoclave, add 1,2-dimethyl-3-nitrobenzene (3 mmol, 1.0 eq.), sodium hydroxide (22.5 mmol, 7.5 eq.), and 5 mL of ethanol.[7]

-

Reaction Conditions: Purge the autoclave with oxygen three times, then maintain an oxygen pressure of 1.8 MPa. Heat the reaction mixture in an oil bath at 65°C for 24 hours.[7]

-

Work-up: After the reaction is complete, dilute the mixture with methanol and neutralize the pH to 6-7.[7]

-

Purification: Remove the solvent under reduced pressure. Add ethyl acetate to the residue and dry the solution. The target product, this compound, can then be isolated by column chromatography. This procedure has been reported to yield the product in 64% yield.[7]

Caption: Workflow for the synthesis of this compound.

Nitration of 2-Methylbenzoic Acid

Another primary route is the direct nitration of 2-methylbenzoic acid.[8] This is an electrophilic aromatic substitution reaction where a nitro group is introduced to the benzene ring.[8] The regioselectivity of this reaction is influenced by the directing effects of the existing methyl and carboxylic acid groups.[8]

Applications in Research and Development

This compound is a valuable building block in various sectors, including pharmaceuticals, agrochemicals, and materials science.[1]

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and analgesic drugs.[1] Its derivatives are crucial for creating complex, biologically active molecules.[9] For example, a positional isomer, 2-methyl-4-nitrobenzoic acid, is a precursor in the synthesis of Tolvaptan, a drug used to treat hyponatremia.[9][10]

-

Agrochemicals: The compound is used in the formulation of herbicides and pesticides.[1] this compound itself is noted to act as an herbicide due to its anthranilic acid moiety.[7] It is an important raw material for the synthesis of the fungicide metrafenone.[5]

-

Material Science and Dyes: This chemical is involved in the development of dyes and pigments.[1] It also acts as a building block for specialty polymers.[1]

Reactivity and Derivatization

The chemical behavior of this compound is governed by its three functional groups: the carboxylic acid, the methyl group, and the nitro group. The methyl group is an electron-donating group that activates the ring towards electrophilic aromatic substitution, while the carboxylic acid and nitro groups are deactivating.[8]

Synthesis of 2-methyl-6-nitrobenzoic anhydride (MNBA)

A significant application of this acid is as a precursor to 2-methyl-6-nitrobenzoic anhydride (MNBA), also known as the Shiina reagent.[8] This reagent is highly effective for the synthesis of medium and large-sized lactones from hydroxycarboxylic acids in a process known as Shiina macrolactonization.[8]

Reduction and Cyclization to Quinazolinones

The nitro group can be readily reduced to an amine, creating methyl 2-amino-6-methylbenzoate.[9] This transformation is pivotal as it provides a handle for various cyclization reactions.[9] The resulting aminobenzoate is a valuable precursor for the synthesis of quinazolinones, a class of heterocyclic compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[9]

Experimental Protocol: Representative Nitro Group Reduction (Catalytic Hydrogenation)

This protocol is adapted from the reduction of a similar compound, methyl m-nitrobenzoate, and represents a general procedure for the reduction of the nitro group.[9]

-

Materials: Methyl 2-methyl-6-nitrobenzoate, Methanol, Palladium on carbon (Pd/C) catalyst (5-10 mol%), Hydrogen gas.[9]

-

Procedure:

-

Dissolve methyl 2-methyl-6-nitrobenzoate in methanol in a suitable hydrogenation vessel.[9]

-

Add a catalytic amount of Pd/C to the solution.[9]

-

Connect the vessel to a hydrogen source and stir the mixture under a hydrogen atmosphere at room temperature.[9]

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[9]

-

Upon completion, remove the catalyst by filtration through celite.[9]

-

Remove the solvent under reduced pressure to yield the amino derivative.[9]

-

Caption: General pathway for the synthesis of quinazolinones.

This technical guide provides a foundational understanding of this compound, highlighting its synthesis, properties, and significant role as an intermediate in various fields of chemical science. Its unique structure and reactivity continue to make it a compound of interest for researchers and developers.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS 13506-76-8 [matrix-fine-chemicals.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Method for co-production this compound and 3-nitro-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN111718264A - Method for co-producing this compound and 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 7. This compound | 13506-76-8 [chemicalbook.com]

- 8. This compound | 13506-76-8 | Benchchem [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

Technical Guide: Physicochemical Characterization of 2-Methyl-6-nitrobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Melting Point of 2-Methyl-6-nitrobenzoic Acid

This technical guide provides a comprehensive overview of the melting point of this compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The document details its physical and chemical properties, experimental procedures for melting point determination, and its relevance in drug development.

Introduction to this compound

This compound (CAS No. 13506-76-8) is an aromatic carboxylic acid with the molecular formula C₈H₇NO₄.[1] Its structure, featuring a methyl and a nitro group ortho to the carboxylic acid function, imparts unique reactivity, making it a valuable building block in organic synthesis.[1] It serves as a crucial precursor for the synthesis of more complex molecules, including anti-inflammatory drugs and analgesics.[1][2]

Physicochemical Properties

The melting point is a critical physical property that provides an indication of the purity of a crystalline solid. For this compound, the reported melting point values are consistent across various commercial and database sources.

Melting Point Data

The following table summarizes the reported melting point of this compound from multiple sources.

| Source | Melting Point (°C) |

| Benchchem | 153-157 |

| Chem-Impex | 151-159 |

| ChemBK | 153-157[3] |

| ChemicalBook | 153-157[4] |

| Tokyo Chemical Industry | 155.0 to 158.0 |

The slight variations in the reported ranges can be attributed to differences in the purity of the samples and the experimental method used for determination. A narrow melting point range is indicative of high purity.

Experimental Protocol for Melting Point Determination

The determination of a precise melting point requires a standardized and carefully executed experimental protocol. The capillary method is the most common and accepted technique.

Principle

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline substance, this transition occurs over a narrow temperature range. Impurities tend to depress and broaden the melting point range.

Materials and Apparatus

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)[5]

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure

-

Sample Preparation:

-

Place a small amount of dry this compound on a clean, dry watch glass or in a mortar.

-

If the sample is not a fine powder, gently grind it to a fine consistency using a pestle.[6]

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 2-3 mm in height.[5]

-

To ensure the sample is tightly packed at the bottom of the capillary, drop the tube (sealed end down) through a long glass tube onto a hard surface several times.

-

-

Melting Point Measurement:

-

Place the capillary tube containing the sample into the heating block of the melting point apparatus.

-

Set the initial temperature of the apparatus to about 10-15°C below the expected melting point of this compound (approximately 140°C).

-

Set the heating rate (ramp rate) to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observe the sample closely through the magnifying lens of the apparatus.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating and record the temperature at which the entire sample has completely melted (T₂).[6]

-

The melting point is reported as the range T₁ - T₂.

-

-

Post-Measurement:

-

Allow the apparatus to cool down before performing any subsequent measurements.

-

Use a fresh capillary tube for each measurement.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting point of this compound.

Caption: Workflow for Melting Point Determination.

Relevance in Drug Development

As an important intermediate, the purity of this compound is paramount in the synthesis of active pharmaceutical ingredients (APIs). The melting point serves as a quick and reliable quality control measure to ensure the starting material meets the required specifications before proceeding with subsequent synthetic steps. The use of high-purity intermediates is critical for achieving high yields and minimizing impurities in the final drug product.

References

An In-depth Technical Guide to the Solubility of 2-Methyl-6-nitrobenzoic Acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-6-nitrobenzoic acid (CAS No: 13506-76-8) in organic solvents. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for understanding and determining its solubility. This includes comparative solubility data from structurally similar nitrobenzoic acids, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound is an aromatic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[1] Its molecular structure, featuring both a carboxyl and a nitro group on a toluene backbone, dictates its physicochemical properties, including its solubility in different solvent systems. Understanding its solubility is critical for process development, purification, and formulation.

Quantitative Solubility Data

Table 1: Mole Fraction Solubility (x) of 3-Methyl-2-nitrobenzoic Acid in Various Organic Solvents at Different Temperatures [2]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Ethyl Acetate | Acetone | Acetonitrile | 1,4-Dioxane | N-Methyl-2-pyrrolidone (NMP) |

| 283.15 | - | - | - | - | - | - | - | - | - |

| 288.15 | - | - | - | - | - | - | - | - | - |

| 293.15 | - | - | - | - | - | - | - | - | - |

| 298.15 | - | - | - | - | - | - | - | - | - |

| 303.15 | - | - | - | - | - | - | - | - | - |

| 308.15 | - | - | - | - | - | - | - | - | - |

| 313.15 | - | - | - | - | - | - | - | - | - |

| 318.15 | - | - | - | - | - | - | - | - | - |

Note: The original source provides graphical data and modeling equations. Specific mole fraction values at each temperature point for all solvents are best obtained by consulting the original publication.[2]

Table 2: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Organic Solvents at Different Temperatures [3][4]

| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Water |

| 273.15 | 0.133 | 0.088 | 0.065 | 0.048 | 0.012 | 0.005 | 0.0003 |

| 283.15 | 0.178 | 0.121 | 0.091 | 0.068 | 0.018 | 0.008 | 0.0004 |

| 293.15 | 0.235 | 0.163 | 0.125 | 0.094 | 0.026 | 0.012 | 0.0006 |

| 303.15 | 0.306 | 0.218 | 0.169 | 0.128 | 0.038 | 0.018 | 0.0008 |

| 313.15 | 0.392 | 0.287 | 0.226 | 0.173 | 0.054 | 0.027 | 0.0011 |

| 323.15 | 0.495 | 0.373 | 0.299 | 0.231 | 0.077 | 0.040 | 0.0015 |

The solubility of nitrobenzoic acid derivatives generally follows the order: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[4][5]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the equilibrium solubility of this compound. The shake-flask method followed by gravimetric or spectroscopic analysis is the most common and reliable approach.[5]

This method is used to prepare a saturated solution, which is a prerequisite for any solubility measurement.

Objective: To prepare a saturated solution of this compound in a chosen organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Sealed vials or flasks

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.[5][6]

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.[5]

-

Equilibration: Place the vials in a constant temperature shaker or bath set to the desired temperature (e.g., 25 °C / 298.15 K).[5]

-

Agitate the mixtures for a predetermined period, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.[5][6]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to settle. For very fine particles, centrifugation may be necessary to achieve a clear supernatant.

This is a straightforward method for determining the mass of the dissolved solid.[7][8]

Objective: To determine the solubility of this compound by mass.

Materials:

-

Saturated solution from the shake-flask method

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Pipettes

-

Pre-weighed evaporating dishes or watch glasses[9]

-

Drying oven

-

Desiccator

Procedure:

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.[6]

-

Weighing the Solution: Transfer the filtered saturated solution into a pre-weighed evaporating dish and weigh it to determine the mass of the solution.

-

Evaporation: Gently evaporate the solvent in a fume hood, on a hot plate at a temperature below the solvent's boiling point, or using a rotary evaporator.[3]

-

Drying and Weighing: Dry the residue in an oven at a suitable temperature (below the melting point of the acid) until a constant weight is achieved.[6] Cool the dish in a desiccator before weighing it accurately.

-

Calculation: The solubility can be calculated as grams of solute per 100 g of solvent or other relevant units.

These methods are suitable for lower solubility compounds or when higher accuracy is required.

Objective: To determine the concentration of this compound in a saturated solution using a spectroscopic or chromatographic method.

Materials:

-

Saturated solution from the shake-flask method

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Mobile phase or solvent for dilution

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

For HPLC, inject a fixed volume of each standard and record the peak area. Plot peak area versus concentration.[3]

-

For UV-Vis, measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration.[3]

-

-

Analyze the Saturated Solution:

-

Dilute the filtered saturated solution with a known volume of solvent to bring its concentration within the linear range of the calibration curve.[3]

-

Analyze the diluted solution using the same method (HPLC or UV-Vis) as the standards.

-

-

Calculate Solubility:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the general synthesis of the target compound.

Caption: General workflow for experimental solubility determination.

Caption: A potential synthesis workflow for this compound.

References

- 1. This compound | 13506-76-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmajournal.net [pharmajournal.net]

Spectroscopic and Synthetic Profile of 2-Methyl-6-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Methyl-6-nitrobenzoic acid, an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The document details available spectroscopic data, outlines experimental protocols for its characterization, and presents a logical workflow for its application in organic synthesis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The ¹H NMR spectrum of this compound provides characteristic signals for its aromatic and methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.998 | d | Aromatic H |

| 7.733 | t | Aromatic H |

| 7.608 | d | Aromatic H |

| 2.414 | s | Methyl (-CH₃) |

| Solvent: DMSO-d₆, Frequency: 399.65 MHz[2][3] |

¹³C NMR (Carbon-13 NMR):

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Description |

| ~3000 | O-H stretch (Carboxylic acid) |

| ~1700 | C=O stretch (Carboxylic acid) |

| ~1530 | Asymmetric NO₂ stretch |

| ~1350 | Symmetric NO₂ stretch |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound and reveals its fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 181 | ~60 | [M]⁺ (Molecular Ion) |

| 164 | ~100 | [M-OH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton environment of the molecule.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in an NMR tube.[2][3] The sample should be fully dissolved, using vortexing or sonication if necessary.[2]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.[2]

-

Data Acquisition (¹H NMR): A one-dimensional proton spectrum is acquired. Typical parameters include a spectral width of 0-12 ppm, a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2]

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation. The resulting spectrum is then phase and baseline corrected. The chemical shifts are calibrated using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm).[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond).[2]

-

Instrumentation: A benchtop FT-IR spectrometer equipped with an ATR accessory is utilized.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then collected, typically by co-adding 16 to 32 scans over the mid-infrared range (4000-400 cm⁻¹).[2]

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer. For solid samples, this may involve a direct insertion probe.

-

Ionization: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Synthetic Workflow and Applications

This compound is a valuable intermediate in organic synthesis, particularly for the production of bioactive molecules such as pharmaceuticals and agrochemicals.[1] A common synthetic pathway involves the oxidation of 3-nitro-o-xylene.[4] The resulting this compound can then be further modified, for example, through reduction of the nitro group to an amine, to serve as a precursor for more complex molecules.

Caption: Synthetic pathway and application workflow of this compound.

The logical relationship for the structural elucidation of an unknown sample suspected to be this compound would follow a standard analytical workflow.

Caption: Workflow for the structural elucidation of this compound.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Methyl-6-nitrobenzoic Acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-6-nitrobenzoic acid, tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis. It encompasses a detailed breakdown of the spectral data, standardized experimental protocols for data acquisition, and a visual representation of the molecular structure and proton relationships.

¹H NMR Spectral Data Summary

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and methyl protons. The data, acquired in DMSO-d₆ at a frequency of 399.65 MHz, is summarized in the table below.[1][2]

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constants (J) Hz |

| H4 | 7.733 | Triplet (t) | 1H | J = 7.6 Hz |

| H3 | 7.608 | Doublet (d) | 1H | J = 7.6 Hz |

| H5 | 7.998 | Doublet (d) | 1H | J = 7.6 Hz |

| -CH₃ | 2.414 | Singlet (s) | 3H | N/A |

| -COOH | ~13.0 (broad) | Singlet (s) | 1H | N/A |

Note: The chemical shift of the carboxylic acid proton (-COOH) is approximate and can vary with concentration and temperature. It often appears as a broad singlet.

Detailed Experimental Protocol

The following protocol outlines a standardized procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.[1]

-

Ensure complete dissolution by gentle vortexing or sonication.

2. Instrumentation:

-

A high-field NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal signal dispersion and resolution.[1]

-

The instrument should be equipped with a standard proton probe.

3. Data Acquisition:

-

Temperature: Maintain a constant probe temperature, typically 298 K.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

-

Pulse Angle: A 30-45° pulse angle is typically used.

-

Acquisition Time: Set an acquisition time of 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to ensure full relaxation of the protons.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

4. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ at 2.50 ppm as an internal standard.[1]

-

Integration: Integrate all signals to determine the relative number of protons for each resonance.

-

Peak Picking and Coupling Constant Measurement: Identify the peak maxima and measure the coupling constants (J) in Hertz.

Visualization of Molecular Structure and Proton Coupling

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and the through-bond coupling relationships between the aromatic protons.

Figure 1. Molecular structure and proton coupling pathways.

References

2-Methyl-6-nitrobenzoic acid IR spectrum data

An In-depth Technical Guide to the Infrared Spectrum of 2-Methyl-6-nitrobenzoic Acid

This technical guide provides a comprehensive overview of the infrared (IR) spectrum data for this compound, tailored for researchers, scientists, and professionals in drug development. The document outlines key vibrational frequencies, details the experimental protocol for data acquisition, and presents a logical workflow for the spectroscopic analysis.

Infrared Spectrum Data

The infrared spectrum of this compound is characterized by absorption bands corresponding to its principal functional groups. The data presented below has been compiled from spectroscopic databases and serves as a reference for the identification and characterization of this molecule and structurally similar compounds.[1]

The key vibrational frequencies are associated with the carboxylic acid and nitro functional groups, as well as the aromatic ring structure. The stretching vibration of the carbonyl group (C=O) in the carboxylic acid is typically observed in the range of 1690–1750 cm⁻¹.[2]

Table 1: Summary of Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| ~3000 | O-H Stretch | Carboxylic Acid |

| ~1700 | C=O Stretch | Carboxylic Acid |

| ~1530 | Asymmetric Stretch | Nitro (NO₂) |

| ~1350 | Symmetric Stretch | Nitro (NO₂) |

Data sourced from BenchChem spectroscopic analysis.[1]

Experimental Protocol: FT-IR Spectroscopy

The following section details a generalized protocol for acquiring the Fourier-Transform Infrared (FT-IR) spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory.[1]

Objective: To identify the functional groups present in the this compound molecule by analyzing its infrared absorption spectrum.

Methodology:

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is meticulously cleaned. This is typically achieved by wiping the crystal surface with a suitable solvent, such as isopropanol, and allowing it to completely dry.[1]

-

Place a small quantity of the solid this compound sample directly onto the center of the clean ATR crystal.[1]

-

Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

-

-

Instrumentation:

-

A benchtop FT-IR spectrometer equipped with an ATR accessory is utilized for this analysis.[1]

-

-

Data Acquisition:

-

Before analyzing the sample, a background spectrum of the empty, clean ATR crystal is collected. This step is crucial to account for any ambient atmospheric absorptions (e.g., CO₂, H₂O) and instrumental artifacts.[1]

-

The sample spectrum is then collected. The instrument scans the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.[1]

-

To enhance the signal-to-noise ratio and improve the quality of the spectrum, it is common to co-add 16 to 32 scans.[1]

-

-

Data Processing:

-

The instrument's software automatically performs a background subtraction, where the background spectrum is subtracted from the collected sample spectrum.[1]

-

The result is the final absorbance or transmittance IR spectrum for this compound.

-

The processed spectrum is then analyzed to identify the characteristic absorption bands corresponding to the various functional groups within the molecule.[1]

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for obtaining the IR spectrum is visualized in the diagram below.

Caption: Workflow for FT-IR data acquisition using ATR.

References

Unveiling the Molecular Blueprint: An In-depth Mass Spectrum Analysis of 2-Methyl-6-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrum of 2-methyl-6-nitrobenzoic acid, a versatile intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Understanding its fragmentation pattern is crucial for its identification and for elucidating the structure of its derivatives. This document outlines the key mass spectrometric data, details a standard experimental protocol for its analysis, and visualizes the fragmentation pathways and analytical workflow.

Core Data Presentation

The mass spectrometric analysis of this compound, with a molecular formula of C₈H₇NO₄ and a molecular weight of 181.15 g/mol , reveals a distinct fragmentation pattern under electron ionization (EI).[2][3] The key quantitative data from its mass spectrum is summarized in the table below.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion | Structural Assignment |

| 181 | ~60 | [C₈H₇NO₄]⁺• | Molecular Ion ([M]⁺•) |

| 164 | ~100 | [C₈H₆NO₃]⁺ | [M-OH]⁺ |

| 136 | Moderate | [C₇H₆NO₂]⁺ | [M-COOH]⁺ |

| 135 | Moderate | [C₈H₇O₂]⁺ | [M-NO₂]⁺ |

| 118 | Moderate | [C₇H₆O]⁺• | [M-NO₂-OH]⁺• |

| 90 | Low | [C₆H₄O]⁺• | [C₇H₆O-CO]⁺• |

| 89 | Low | [C₇H₅]⁺ | [C₇H₆O-CHO]⁺ |

Note: The relative intensities are approximate and can vary based on the specific instrumentation and experimental conditions.

Deciphering the Fragmentation Cascade

The fragmentation of this compound under electron ionization is a complex process that provides significant structural information. The hard ionization nature of EI leads to extensive fragmentation, which is invaluable for structural elucidation.[4] A proposed fragmentation pathway is illustrated below.

Experimental Protocol: Acquiring the Mass Spectrum

The following protocol outlines a standard procedure for obtaining the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source. This method is well-suited for the analysis of volatile and thermally stable organic compounds.[4]

1. Sample Preparation:

-

Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.

-

Dilution: Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL.[5]

-

Derivatization (Optional): For GC-MS analysis of organic acids, derivatization (e.g., silylation) can be performed to increase volatility and thermal stability.[6] However, direct analysis is often possible.

2. Instrumentation and Parameters:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[7]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

3. Data Acquisition and Analysis:

-

The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

-

As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded by electrons, leading to ionization and fragmentation.[4][5]

-

The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio.

-

A mass spectrum is generated by plotting the relative abundance of the detected ions against their m/z values.

-

The data is then analyzed to identify the molecular ion peak and the characteristic fragment ions to confirm the structure of the compound.

The general workflow for this analytical process is depicted in the following diagram.

Concluding Remarks

The mass spectrum of this compound provides a clear molecular ion peak and a rich fragmentation pattern that is instrumental in its structural confirmation. The methodologies outlined in this guide offer a robust framework for the reliable acquisition and interpretation of its mass spectrometric data. For professionals in drug development and chemical research, a thorough understanding of these analytical techniques is paramount for quality control, metabolite identification, and the advancement of new chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [webbook.nist.gov]

- 3. 2-メチル-6-ニトロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

An In-depth Technical Guide to 2-Methyl-6-nitrobenzoic Acid: Synonyms, Properties, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-6-nitrobenzoic acid, a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document details its chemical identity, physical properties, and key synthetic methodologies, including its conversion to the valuable Shiina reagent.

Chemical Identity and Synonyms

This compound is known by several synonyms in scientific literature and chemical databases. A comprehensive list of its identifiers is provided below to facilitate accurate identification and sourcing.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | This compound |

| Common Synonyms | 6-Nitro-o-toluic acid[1][2][3][4][5], 2-Nitro-6-methylbenzoic acid[3][6], 6-Methyl-2-nitrobenzoic acid[4][7], Benzoic acid, 2-methyl-6-nitro-[3][7][8] |

| CAS Number | 13506-76-8[1][2][6][9][10] |

| Molecular Formula | C₈H₇NO₄[2][6][9][10] |

| Molecular Weight | 181.15 g/mol [1][6][10] |

| InChI | InChI=1S/C8H7NO4/c1-5-3-2-4-6(9(12)13)7(5)8(10)11/h2-4H,1H3,(H,10,11)[1] |

| InChIKey | CCXSGQZMYLXTOI-UHFFFAOYSA-N[9] |

| SMILES | Cc1cccc(c1C(O)=O)--INVALID-LINK--=O[1] |

| PubChem CID | 16097[6] |

| EC Number | 236-833-3[1] |

| MDL Number | MFCD00007267[1][6] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Appearance | Yellow to brown powder or crystals | [6] |

| Melting Point | 151-159 °C | [6] |

| Purity | ≥ 99% (HPLC) | [6] |

| Storage | Store at room temperature | [6] |

Biological Activity and Applications

This compound primarily serves as a key building block in the synthesis of more complex molecules with biological activity. While direct and specific signaling pathway involvement for this compound is not extensively documented, its derivatives have shown notable biological effects.

It is a crucial intermediate in the production of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[6] In the field of agrochemicals, it is utilized in the formulation of herbicides and pesticides.[6] One report suggests it may act as an herbicide due to the anthranilic acid moiety within its substructure.[11]

The true value of this compound in drug discovery and development lies in its role as a versatile scaffold for creating a diverse range of bioactive compounds.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its conversion to a widely used coupling reagent are presented below.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 3-nitro-o-xylene. The following is a representative protocol derived from patent literature.

Experimental Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: Charge a suitable oxidation reaction kettle with 3-nitro-o-xylene and dilute nitric acid.

-

Oxidation: Raise the temperature of the mixture and introduce oxygen as the oxidant under pressure. The reaction is typically carried out with stirring for several hours.

-

Isolation of Crude Product: After the reaction is complete, cool the reaction mixture and discharge the contents to obtain the crude product.

-

Purification:

-

Wash the crude product with water.

-

Perform an esterification reaction by adding an alcohol (e.g., methanol) and an acid catalyst.

-

Recover the solvent by distillation to obtain a concentrated esterified solution.

-

Add an alkaline solution to adjust the pH, leading to the separation of an organic and an aqueous layer.

-

Separate the aqueous layer, which contains the salt of this compound.

-

Acidify the aqueous layer to precipitate the this compound.

-

Filter and dry the solid to obtain the final product.

-

Synthesis of 2-Methyl-6-nitrobenzoic Anhydride (Shiina Reagent)

A significant application of this compound is its use as a precursor for the synthesis of 2-methyl-6-nitrobenzoic anhydride (MNBA), also known as the Shiina reagent. This reagent is highly effective for esterification and macrolactonization reactions.

Experimental Workflow for the Synthesis of the Shiina Reagent

Caption: A simplified workflow for the synthesis of the Shiina reagent.

Detailed Protocol:

The synthesis of MNBA involves the intermolecular dehydration of this compound. This is typically achieved using a dehydrating agent.

-

Reaction Setup: Dissolve this compound in a suitable aprotic solvent.

-

Dehydration: Add a dehydrating agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to the solution.

-

Reaction: Stir the reaction mixture at room temperature until the starting material is consumed.

-

Purification: The precipitated urea byproduct (from DCC or EDC) is removed by filtration. The filtrate is then concentrated, and the resulting crude product is purified, typically by recrystallization, to yield pure 2-methyl-6-nitrobenzoic anhydride.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its rich chemistry allows for the creation of a wide array of more complex molecules, including important reagents like the Shiina anhydride. While its direct biological activity is not extensively characterized, its role as a foundational element in the synthesis of pharmaceuticals and agrochemicals underscores its importance in the fields of medicinal chemistry and drug development. The protocols and data presented in this guide are intended to support researchers and scientists in the effective utilization of this important chemical compound.

References

- 1. This compound | 13506-76-8 [chemicalbook.com]

- 2. quora.com [quora.com]

- 3. CAS 13506-76-8 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Method for co-production this compound and 3-nitro-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. saflikpharma.com [saflikpharma.com]

- 6. This compound | 13506-76-8 | Benchchem [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. scbt.com [scbt.com]

An In-depth Technical Guide to the Chemical Properties of 6-Nitro-o-toluic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Nitro-o-toluic acid (also known as 2-Methyl-6-nitrobenzoic acid). This valuable intermediate is utilized in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its unique structure, featuring both a carboxylic acid and a nitro group on an aromatic ring, imparts specific reactivity that is of significant interest in organic synthesis and medicinal chemistry.[1]

Core Chemical and Physical Properties

The fundamental properties of 6-Nitro-o-toluic acid are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₄ | [1][2][3][4][5] |

| Molecular Weight | 181.15 g/mol | [1][2][4][5] |

| CAS Number | 13506-76-8 | [1][2][3] |

| Appearance | Yellow to brown powder or crystals; Pale yellow needles or tan powder | [1][4] |

| Melting Point | 151-159 °C; 153-157 °C (lit.); 155 °C | [1][2][6] |

| Solubility | Insoluble in water (< 1 mg/mL at 21°C) | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 6-Nitro-o-toluic acid, 2-Nitro-6-methylbenzoic acid | [1][2][3] |

| PubChem ID | 16097 | [1] |

| MDL Number | MFCD00007267 | [1][2] |

Reactivity and Stability